Menaquinone 9
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Overview
Description
Menaquinone 9 is a complex organic compound known for its unique structure and significant applications in various fields. This compound is characterized by a naphthalene-1,4-dione core substituted with a long polyunsaturated side chain. It is often studied for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Menaquinone 9 typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene followed by a series of condensation reactions to introduce the polyunsaturated side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Menaquinone 9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring and the side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted naphthalene derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
Menaquinone 9 has numerous applications in scientific research:
Mechanism of Action
The mechanism by which Menaquinone 9 exerts its effects involves interactions with various molecular targets and pathways. The naphthoquinone core can participate in redox reactions, generating reactive oxygen species that can induce oxidative stress in biological systems. This oxidative stress can lead to cell damage or death, making the compound a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Menaquinone: Similar structure but with different side chain lengths and saturation levels.
Phylloquinone: Another naphthoquinone derivative with distinct biological functions.
Ubiquinone: Shares the quinone core but has a different side chain and is involved in cellular respiration.
Uniqueness
Menaquinone 9 is unique due to its specific side chain structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-3-[(2E,6E,10E,14E)-3,7,11-trimethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O2/c1-6-7-8-13-22(2)14-11-15-23(3)16-12-17-24(4)20-21-26-25(5)29(31)27-18-9-10-19-28(27)30(26)32/h6-7,9-10,14,16,18-20H,8,11-13,15,17,21H2,1-5H3/b7-6+,22-14+,23-16+,24-20+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXVJDFZHGQKSV-MZQLRRPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC(=CCCC(=CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)C)/C)/C)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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